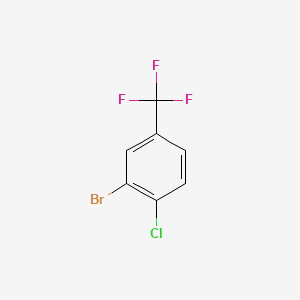

3-Bromo-4-chlorobenzotrifluoride

描述

Significance within Halogenated Aromatic Compounds and Benzotrifluorides

Halogenated aromatic compounds are a class of organic molecules that are fundamental to many areas of the chemical industry, including the production of pharmaceuticals, dyes, and agrochemicals. openaccessjournals.com The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. nih.gov These alterations can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

Benzotrifluorides, which are derivatives of toluene (B28343) with a trifluoromethyl (-CF₃) group, are particularly important. The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. rsc.org These characteristics can improve a drug's metabolic stability by blocking sites susceptible to oxidation and enhance its ability to cross cell membranes. rsc.orginnospk.com Consequently, the benzotrifluoride (B45747) moiety is found in numerous pharmaceuticals and agrochemicals. rsc.orgnih.gov

3-Bromo-4-chlorobenzotrifluoride is significant because it combines the features of both polyhalogenated aromatics and benzotrifluorides. The presence of bromine and chlorine atoms provides reactive handles for further chemical modifications, such as cross-coupling reactions, while the trifluoromethyl group imparts the desirable properties mentioned above. innospk.com This trifunctional nature allows chemists to strategically build complex molecular architectures.

Historical Context of Related Trifluoromethylated Compounds in Research

The field of organofluorine chemistry began in the 19th century, but it wasn't until the mid-20th century that it gained significant momentum. nih.govnih.govresearchgate.net The first synthesis of an aromatic compound with a trifluoromethyl group was reported in 1898 by Swarts, who prepared benzotrifluoride from benzotrichloride (B165768). nih.gov In the 1930s, this method was adapted to use hydrogen fluoride (B91410), a key development for industrial-scale production. nih.gov

Research into the biological activity of trifluoromethylated compounds intensified around the 1940s and 1950s. In 1957, the anticancer activity of 5-fluorouracil (B62378) was described, highlighting the potential of fluorinated compounds in medicine. rsc.org The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability, led to its incorporation into a wide range of bioactive molecules. nih.gov The development of methods to introduce the -CF₃ group, including direct trifluoromethylation and the use of trifluoromethyl-containing building blocks, has been an active area of research ever since. mdpi.comnih.gov The synthesis of compounds like this compound is a direct result of these decades of advancement in fluorination and halogenation chemistry.

Current Research Landscape and Emerging Trends

Current research involving this compound and related structures focuses on its use as a versatile building block for creating novel, high-value compounds. A primary area of application is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.cominnospk.com The trifluoromethyl group is present in approximately 20% of fluorinated pharmaceuticals and 40% of fluorinated agrochemicals on the market. rsc.org

One of the most significant trends is the use of this compound in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is particularly amenable to reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. researchgate.netberkeley.edulibretexts.org This allows for the attachment of various aryl or alkyl groups to the benzotrifluoride core. Similarly, the carbon-chlorine bond can participate in other coupling reactions, such as Buchwald-Hartwig amination, to introduce nitrogen-containing functional groups. acs.org The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential reactions, offering a pathway to complex, highly substituted aromatic compounds.

Table 2: Representative Reactions of Halogenated Benzotrifluorides

| Reaction Type | Description | Catalyst/Reagents | Significance | Source(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond by coupling an organoboron compound with an organohalide. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Creates biaryl structures, common in pharmaceuticals and materials. | researchgate.netberkeley.edu |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Palladium or Nickel catalyst, Base | Synthesizes aryl amines, crucial for many drug scaffolds. | acs.org |

| Nucleophilic Aromatic Substitution | Replacement of a halogen by a nucleophile. | Strong nucleophile (e.g., alkoxide, thiolate) | Introduces a variety of functional groups. | beilstein-journals.org |

The development of more efficient and selective catalytic systems for these transformations remains a key research focus. Furthermore, the unique electronic properties of polyhalogenated benzotrifluorides are being explored in the field of materials science for the creation of advanced polymers and liquid crystals with specific optical or electronic properties. mdpi.comnih.gov As the demand for sophisticated chemical entities in medicine and agriculture grows, the role of versatile intermediates like this compound in academic and industrial research is set to expand. sci-hub.se

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSISOSWYXCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196495 | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-78-4 | |

| Record name | 3-Bromo-4-chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Bromo-4-chlorobenzotrifluoride

The primary and most well-established method for the industrial production of this compound involves the direct bromination of 4-chlorobenzotrifluoride (B24415).

Bromination of 4-Chlorobenzotrifluoride

This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring of 4-chlorobenzotrifluoride. The electron-withdrawing nature of both the chloro and trifluoromethyl groups directs the incoming electrophile, the bromonium ion, to the position meta to the trifluoromethyl group and ortho to the chlorine atom, which corresponds to the 3-position.

The bromination of 4-chlorobenzotrifluoride is typically facilitated by a catalyst to enhance the electrophilicity of bromine. Friedel-Crafts catalysts are commonly employed for this purpose. Iron, in the form of iron powder or iron (III) halides like ferric chloride (FeCl3) or ferric bromide (FeBr3), is a widely used and cost-effective catalyst. The catalyst polarizes the bromine molecule (Br2), generating a more potent electrophilic species that can attack the electron-deficient aromatic ring. orgchemres.org The reaction mechanism involves the formation of an iron-bromine complex, which then delivers the bromonium ion to the aromatic substrate. The use of an iron catalyst allows the reaction to proceed at a practical rate and often with high selectivity.

Optimizing the yield and minimizing byproducts are critical for the economic viability of this synthesis. The highest yield for a similar bromination-fluorination sequence is reported to be 75% when starting with 4-chlorobenzotrichloride (B167033), attributed to the directing effect of the chlorine atom. Controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants and catalyst is crucial. For instance, in the bromination of 2-chlorobenzotrifluoride, maintaining the temperature between 0°C and 20°C is typical.

Side reactions can lead to the formation of isomeric impurities or polybrominated products. Careful control of the amount of brominating agent and reaction time helps to suppress the formation of di- and tri-brominated byproducts. Purification of the crude product, often through fractional distillation, is necessary to achieve the desired high purity of ≥99.0%. innospk.comprepchem.com

Alternative Precursor-Based Syntheses

While direct bromination of 4-chlorobenzotrifluoride is the most common route, alternative synthetic pathways starting from different precursors have also been explored.

Reactions Involving 4-Chlorobenzotrichloride and Hydrofluoric Acid

An alternative two-step approach involves first the bromination of 4-chlorobenzotrichloride, followed by fluorination. The initial bromination of 4-chlorobenzotrichloride proceeds in the presence of a Friedel-Crafts catalyst. The subsequent fluorination of the resulting brominated benzotrichloride (B165768) is carried out using anhydrous hydrofluoric acid (HF) under elevated pressure (2–10 bars) and temperature (60–100°C) to replace the chlorine atoms of the trichloromethyl group with fluorine, yielding this compound. This method benefits from the high yield of the initial bromination step.

Multi-step Transformations from Nitro- or Amino- Precursors (e.g., 3-nitro-4-chlorobenzotrifluoride)

Multi-step synthetic sequences starting from nitro or amino precursors offer another route to this compound.

One such pathway begins with the nitration of 4-chlorobenzotrifluoride to produce 4-chloro-3-nitrobenzotrifluoride. google.compolimi.it This nitration is typically carried out using a mixture of nitric acid and sulfuric acid. polimi.it The nitro group can then be reduced to an amino group, forming 3-amino-4-chlorobenzotrifluoride (B91045). sigmaaldrich.comtcichemicals.com This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

The resulting 3-amino-4-chlorobenzotrifluoride can then be converted to the target compound via a Sandmeyer-type reaction. This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) bromide solution introduces the bromine atom at the 3-position, yielding this compound. While this multi-step approach is more complex, it provides a versatile route that allows for the introduction of various functional groups.

Table of Synthetic Route Parameters

| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield |

| Direct Bromination | 4-Chlorobenzotrifluoride | Bromine, Iron catalyst | 0-20°C | High |

| Bromination-Fluorination | 4-Chlorobenzotrichloride | Bromine, Friedel-Crafts catalyst; then Hydrofluoric Acid | Bromination followed by fluorination at 60-100°C, 2-10 bar | Up to 75% |

| From Nitro Precursor | 4-Chlorobenzotrifluoride | Nitric acid, Sulfuric acid; then reducing agent; then NaNO2, CuBr | Multi-step process | Variable |

Advanced Synthetic Strategies and Method Development

The development of sophisticated synthetic methodologies is crucial for the efficient and selective production of this compound and its derivatives. These strategies aim to enhance yield, purity, and control over the molecular architecture.

Stereoselective and Regioselective Synthesis of Derivatives

The functionalization of this compound opens up pathways to a diverse range of derivatives. Controlling the stereochemistry and regiochemistry of these transformations is paramount for producing specific, high-value molecules.

Regioselectivity , the control of where a reaction occurs on a molecule, is particularly relevant when performing further substitutions on the aromatic ring or when utilizing the bromine atom in cross-coupling reactions. For instance, in electrophilic aromatic substitution reactions on this compound, the directing effects of the existing substituents—the chloro, bromo, and trifluoromethyl groups—will dictate the position of the incoming group. The bromine atom itself serves as a handle for regioselective C-C and C-N bond formation through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org By choosing appropriate catalysts and reaction conditions, derivatives can be formed with high regiocontrol. organic-chemistry.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is a critical consideration in the synthesis of chiral molecules. While this compound itself is achiral, it can be a precursor to chiral derivatives. masterorganicchemistry.comnih.gov Asymmetric synthesis, often employing chiral catalysts or auxiliaries, can be used to introduce chirality in a controlled manner. nih.gov For example, a derivative of this compound could undergo an asymmetric reaction at a pro-chiral center, or the bromine atom could be substituted with a chiral group. The development of stereoselective methods is a continuing area of research, with techniques like asymmetric organocatalysis offering powerful tools for the synthesis of enantiomerically pure compounds. nih.gov

Recent advancements in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents highlight the ongoing efforts to achieve high levels of stereocontrol in bromination reactions, which could be adapted for the synthesis of complex derivatives. rsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of halogenated compounds. These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

For the synthesis of compounds structurally similar to this compound, several green methodologies have been developed. One such approach involves the use of ultrasound in conjunction with less hazardous reagents. For example, a patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes an aqueous solution of sodium bromide and hydrochloric acid with sodium hypochlorite (B82951) under ultrasonic irradiation. google.compatsnap.com This method avoids the use of elemental bromine, which is highly toxic and difficult to handle. google.compatsnap.com

The choice of solvent is another key aspect of green chemistry. Benzotrifluoride (B45747) (BTF) and its derivatives, like p-chlorobenzotrifluoride (PCBTF), are considered more environmentally friendly alternatives to traditional solvents like dichloromethane. acs.orgatamanchemicals.com In the context of bromination, trifluorotoluene has been proposed as a greener substitute for carbon tetrachloride in reactions like the Wohl-Ziegler bromination. wikipedia.org

The following table summarizes some green chemistry approaches relevant to the synthesis of halogenated benzotrifluorides:

| Green Chemistry Principle | Application in Halogenated Benzotrifluoride Synthesis |

| Use of Less Hazardous Reagents | Replacement of elemental bromine with sodium bromide/sodium hypochlorite. google.compatsnap.com |

| Safer Solvents | Use of benzotrifluoride or trifluorotoluene as reaction solvents. acs.orgwikipedia.org |

| Energy Efficiency | Application of sonication to promote reactions at lower temperatures. google.compatsnap.com |

| Waste Prevention | Development of high-yield, selective reactions that minimize byproducts. |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of fine chemicals like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

The synthesis of p-chlorobenzotrifluoride, a closely related compound, has been successfully adapted to a continuous process. nih.gov By using a nickel flow tube, yields of over 90% can be achieved with short residence times. nih.gov This demonstrates the potential for flow chemistry to enable the scalable and efficient production of halogenated benzotrifluorides.

The enhanced safety of flow chemistry is particularly beneficial when dealing with hazardous reagents or exothermic reactions. The small reaction volumes in flow reactors minimize the risks associated with thermal runaways and the handling of toxic materials. Furthermore, flow systems can be readily automated, allowing for continuous production with minimal manual intervention.

The table below highlights the key advantages of using flow chemistry for the production of compounds like this compound:

| Feature of Flow Chemistry | Advantage for Scalable Production |

| Precise Control of Parameters | Improved yield, selectivity, and product consistency. |

| Enhanced Heat and Mass Transfer | Faster reaction rates and better control over exotherms. |

| Increased Safety | Smaller reaction volumes reduce the risk of accidents. |

| Scalability | Production can be scaled up by running the system for longer times or by using parallel reactors. |

| Automation | Enables continuous, around-the-clock manufacturing. |

Mechanistic Investigations of Formation Reactions

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 4-chlorobenzotrifluoride with bromine. who.int Understanding the mechanism of this reaction is key to optimizing reaction conditions and maximizing the yield of the desired product.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. libretexts.orgyoutube.com In the first step, the electrophile, a positively polarized bromine species, is generated. This is typically achieved by reacting elemental bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, creating a potent electrophile.

The electron-rich π-system of the 4-chlorobenzotrifluoride ring then attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgdocbrown.info The position of the incoming bromine atom is directed by the substituents already present on the ring. researchgate.net

The directing effects of the substituents are as follows:

-Cl (Chloro) group: This is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

-CF₃ (Trifluoromethyl) group: This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. solubilityofthings.com

In the case of 4-chlorobenzotrifluoride, the trifluoromethyl group is at position 1 and the chloro group is at position 4. The -CF₃ group strongly deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5). The -Cl group, while deactivating, directs to the ortho and para positions relative to itself (positions 3 and 5, as position 2 and 6 are equivalent to 3 and 5 in terms of ortho to Cl). Both groups, therefore, direct the incoming bromine to the 3- (and 5-) position. The reaction results in the formation of this compound.

In the final step of the mechanism, a base, which is typically the FeBr₄⁻ complex formed from the catalyst, removes a proton from the carbon atom bearing the new bromine atom. youtube.com This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 3-Bromo-4-chlorobenzotrifluoride ring is challenging due to the strong deactivating effect of the trifluoromethyl group and the two halogen atoms. These reactions, which involve an electrophile attacking the electron-rich aromatic ring, typically require harsh conditions and the use of a catalyst to proceed. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two steps: the initial attack by the electrophile to form a positively charged carbocation intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.org The presence of multiple electron-withdrawing groups destabilizes the arenium ion, thus slowing down the reaction rate. In the case of this compound, any potential EAS reaction would be sluggish. The directing effects of the substituents would compete: the -CF₃ group directs incoming electrophiles to the meta position (C5), while the -Cl and -Br groups direct to their respective ortho and para positions (C2, C5, and C6). The combined deactivation makes such transformations synthetically impractical compared to other available pathways.

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the benzene (B151609) ring of this compound is activated for Nucleophilic Aromatic Substitution (SNAr). This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The reaction follows an addition-elimination mechanism, where the rate-determining step is the nucleophile's attack on the carbon atom bearing a leaving group. libretexts.orglibretexts.org The presence of the -CF₃ group ortho and para to the leaving groups is crucial for stabilizing the resulting anionic charge through resonance. libretexts.org In this molecule, the -CF₃ group is para to the bromine atom and meta to the chlorine atom, suggesting that substitution of the bromine atom is more favorable. While fluoride (B91410) is often the best leaving group in SNAr reactions due to the high electronegativity that facilitates the initial attack, between chlorine and bromine, the more electronegative chlorine atom would typically be a better leaving group, assuming the nucleophilic attack is the rate-determining step. libretexts.org However, the position relative to the activating -CF₃ group often plays a more dominant role, making the C-Br bond the more likely site of substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

This compound is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C3 position.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl halides are common starting materials.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org For this compound, the reaction would selectively occur at the C-Br bond to produce substituted 4-chlorobenzotrifluorides. researchgate.netorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ (2-5) | P(t-Bu)₃ (4-10) | K₃PO₄ | Toluene (B28343) | Room Temp - 80 | organic-chemistry.org |

| Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | wikipedia.org |

| Potassium cyclopropyl (B3062369) trifluoroborate | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₂CO₃ | Toluene/H₂O | 80 | nih.gov |

| gem-Difluoroallylboron | (P(t-Bu)₂Ph)₂•PdCl₂ (3) | - | CsF | 1,4-Dioxane | 100 | sioc-journal.cn |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide to form an arylalkyne. wikipedia.orglibretexts.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free versions have also been developed. researchgate.netpitt.edu The reaction with this compound would yield a 3-alkynyl-4-chlorobenzotrifluoride.

Table 2: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Bromides

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | Room Temp | wikipedia.org |

| Terminal Alkyne | Pd(PhCN)₂Cl₂ (1-2) | - | P(t-Bu)₃ / Cs₂CO₃ | Dioxane | Room Temp | organic-chemistry.org |

| Terminal Alkyne | Pd(OAc)₂ (1-2) | - | XPhos / K₃PO₄ | Toluene | 100 | researchgate.net |

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. libretexts.orgnih.gov This transformation would convert this compound into various N-aryl amine derivatives.

Table 3: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Amine | Pd₂(dba)₃ (0.5-2) | XPhos (1-5) | NaOt-Bu | Toluene | 80-110 | nih.gov | | Primary/Secondary Amine | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOt-Bu | Toluene | 100 | wikipedia.org | | Ammonia equivalent | Pd₂(dba)₃ (1) | Josiphos-type ligand (2.5) | NaOt-Bu | Toluene | 100 | wikipedia.org |

Nickel catalysts serve as an effective and more economical alternative to palladium for cross-coupling reactions. sci-hub.se Nickel can access a wider range of oxidation states and often proceeds through different mechanisms, including pathways involving single-electron transfer (SET) and radical intermediates. sci-hub.se These properties allow nickel catalysts to activate not only aryl bromides but also less reactive aryl chlorides. nih.gov In the case of this compound, nickel catalysis could potentially enable sequential couplings, first at the C-Br bond and subsequently at the C-Cl bond under different conditions. Nickel-catalyzed Suzuki-type couplings of aryl boronic acids with aryl halides are well-established. nih.gov

Table 4: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Halides

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Ref. |

|---|---|---|---|---|---|

| Suzuki-type | Aryl boronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane/H₂O | nih.gov |

| C(sp³)-C(sp²) Coupling | Alkyl Bromides | NiCl₂(PCy₃)₂ | - | THF | sci-hub.se |

Visible-light photoredox catalysis has emerged as a powerful strategy for forming chemical bonds under exceptionally mild conditions. rsc.orgyoutube.com This approach uses a photocatalyst (often an iridium or ruthenium complex) that, upon absorbing light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. nih.gov

These photoredox cycles can be merged with transition metal catalysis (e.g., nickel or palladium) in what are known as dual catalytic systems. sci-hub.senih.gov For a substrate like this compound, an excited photocatalyst could reduce the aryl bromide to a radical anion, which then fragments to produce an aryl radical. This radical can then participate in C-C or C-heteroatom bond formation. unipv.it Alternatively, the photocatalyst can interact with the transition metal catalyst, facilitating key steps in the catalytic cycle, such as the reduction of a high-valent metal center to its active low-valent state. sci-hub.se This approach enables transformations that are often difficult to achieve through traditional thermal methods. nih.gov

Reductive Transformations

Reductive transformations of this compound typically involve the cleavage of a carbon-halogen bond. The most common reductive process is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. Due to the difference in bond dissociation energies (C-Br < C-Cl), the carbon-bromine bond can often be selectively reduced over the carbon-chlorine bond.

This can be achieved through various methods, including:

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate).

Radical-based Reductions: Generation of an aryl radical via photoredox catalysis or other means, followed by hydrogen atom abstraction from a suitable donor. mdpi.com

Hydride Reagents: While less common for simple dehalogenation of unactivated aryl halides, strong hydride sources can sometimes effect reduction.

These reductive processes are valuable for removing halogen atoms after they have served their purpose as directing groups or as handles for other transformations.

Functionalization at the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is generally considered to be highly stable and robust due to the strength of the carbon-fluorine bonds. tcichemicals.com However, recent advances in synthetic chemistry have enabled the functionalization of this moiety, opening up new avenues for creating diverse fluorinated compounds. tcichemicals.comresearchgate.netresearchgate.netrsc.org

While the direct functionalization of the CF3 group in this compound is not widely reported, general strategies developed for other trifluoromethylarenes could be applicable. These methods often involve the activation of a C-F bond to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.netrsc.org Such transformations can proceed through radical intermediates, organometallic species, or by leveraging photochemical or electrochemical activation. researchgate.net The ability to modify the CF3 group, even partially, would significantly expand the synthetic utility of this compound.

Reactivity of Bromine and Chlorine Substituents

The bromine and chlorine atoms on the aromatic ring of this compound are key sites for chemical transformations, particularly cross-coupling reactions. The differential reactivity of these two halogens allows for sequential and site-selective functionalization.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact. This strategy is widely used to introduce aryl, alkyl, or other organic fragments at the 3-position of the benzotrifluoride (B45747) ring. The remaining chlorine atom can then be targeted for a subsequent transformation under more forcing reaction conditions if desired.

The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common for the halogen substituents compared to cross-coupling reactions.

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Relative Reactivity |

| Bromine | Higher |

| Chlorine | Lower |

This table illustrates the general reactivity trend of halogens in common cross-coupling reactions.

Derivatization for Complex Molecular Architectures

The presence of multiple, differentially reactive sites makes this compound a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. innospk.com The trifluoromethyl group is a common feature in many bioactive compounds, where it can enhance properties such as metabolic stability and lipophilicity. innospk.comwikipedia.org

Starting from this compound, a variety of synthetic routes can be envisioned. For instance, a Suzuki or other cross-coupling reaction at the bromine position can be followed by a subsequent reaction at the chlorine position. Furthermore, the aromatic ring can undergo other modifications, and the potential for functionalization of the trifluoromethyl group adds another layer of synthetic versatility. This allows for the systematic construction of highly substituted and functionally diverse benzotrifluoride derivatives.

Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules

3-Bromo-4-chlorobenzotrifluoride serves as a foundational intermediate in the synthesis of a wide array of complex fluorinated molecules, particularly for the pharmaceutical and agrochemical industries. slideshare.netmatrixscientific.comgoogle.com The utility of this compound stems from the differential reactivity of its bromine and chlorine substituents. The carbon-bromine bond is typically more reactive and is preferentially targeted in metal-catalyzed cross-coupling reactions. googleapis.com This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position, while leaving the less reactive carbon-chlorine bond at the 4-position available for subsequent transformations, such as nucleophilic aromatic substitution. googleapis.com

This stepwise functionalization is critical in building complex structures. For instance, in the synthesis of inhibitors for hypoxia-inducible factor-2alpha (HIF-2alpha), this compound is treated with lithium diisopropylamide (LDA) to facilitate a reaction with dimethylformamide (DMF), demonstrating its capacity to be functionalized at the 2-position through ortho-lithiation. uw.edu.pl In other research, it has been subjected to a bromine-lanthanum exchange, creating a reactive organolanthanum species that can then add to aldehydes to form more elaborate secondary alcohols.

The strategic placement of the electron-withdrawing trifluoromethyl group influences the reactivity of the entire aromatic ring, further enhancing its utility as a versatile building block for highly functionalized fluorinated compounds. slideshare.netgoogleapis.com

Synthesis of Chiral Fluorinated Compounds

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals. This compound has proven to be a valuable starting material for creating complex chiral molecules containing the trifluoromethylphenyl moiety.

A notable application is in the synthesis of chiral indanol derivatives, which are important structural motifs in medicinal chemistry. In a patented synthetic route, this compound is used as a precursor to construct a complex indanol product. uw.edu.pl Following the synthesis of the racemic compound, the individual enantiomers are resolved using chiral High-Performance Liquid Chromatography (HPLC), yielding the separated, optically pure chiral compounds. uw.edu.pl This demonstrates the role of this compound as a foundational block for molecules where chirality is introduced later in the synthetic sequence.

Precursor for Heterocyclic Systems

Heterocyclic compounds are ubiquitous in drug discovery and materials science. This compound is a key precursor for constructing a variety of heterocyclic systems, particularly those containing nitrogen. Its ability to undergo selective substitution reactions at its halogenated positions makes it an ideal starting point for building fused ring systems.

Nitrogen-Containing Heterocycles (e.g., Trifluoromethylpyridines)

While commercial suppliers classify this compound among building blocks for trifluoromethylpyridines, specific examples in the scientific literature more broadly highlight its utility in synthesizing complex nitrogen-containing heterocycles. googleapis.com

One documented application involves its use in synthesizing substituted pyrroloquinolines and pyridoquinolines, which have been investigated as potential serotonin (B10506) agonists and antagonists. In these multi-step syntheses, the 2-chloro-5-(trifluoromethyl)phenyl moiety, derived from this compound, is incorporated to form the final complex heterocyclic structure.

A more direct synthesis involves the reaction of this compound with piperazine (B1678402). In a study focused on creating potential antidiabetic agents, these two reactants were heated in N-Methyl-2-pyrrolidone (NMP) using a microwave reactor to yield the piperazine-substituted product. This reaction showcases a nucleophilic aromatic substitution where piperazine displaces one of the halogens on the benzotrifluoride (B45747) ring.

The following table summarizes selected reaction conditions for the transformation of this compound into precursors for complex molecules.

| Reagents | Solvent(s) | Conditions | Product Type | Source |

| 1. LDA 2. DMF | THF | -78 °C | 2-Formyl-3-bromo-4-chlorobenzotrifluoride | uw.edu.pl |

| Piperazine | NMP | 200 °C, 30 min (Microwave) | Piperazine-substituted benzotrifluoride |

Oxygen- and Sulfur-Containing Heterocycles

While this compound is a highly versatile building block, its specific application as a direct precursor for the synthesis of oxygen- or sulfur-containing heterocycles through intramolecular cyclization pathways is not extensively documented in published research. Patent literature indicates that complex final molecules derived from this starting material may be classified under codes for benzofurans, but the synthetic routes detailed often lead to other core structures. Further research is required to fully explore its potential in the targeted synthesis of these specific heterocyclic systems.

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. Despite the efficiency of MCRs and the utility of this compound as a building block, its participation in well-known multi-component reactions has not been reported in the reviewed scientific literature. Its application appears to be concentrated in sequential, stepwise syntheses where the reactivity of its functional groups can be precisely controlled.

Role in Medicinal Chemistry and Pharmaceutical Development

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

3-Bromo-4-chlorobenzotrifluoride serves as a crucial intermediate in the synthesis of a variety of APIs. innospk.com Its halogenated structure allows for precise chemical modifications, enabling chemists to construct complex molecular architectures necessary for targeting specific biological pathways. innospk.com The compound's utility as a precursor is a cornerstone of its importance in the pharmaceutical industry.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 454-78-4 | scbt.com |

| Molecular Formula | C₇H₃BrClF₃ | scbt.com |

| Molecular Weight | 259.45 g/mol | scbt.com |

| Appearance | Clear pale yellow liquid | innospk.com |

| Melting Point | -23°C to -22°C | innospk.commatrixscientific.com |

| Boiling Point | 188-190°C | innospk.com |

| Density | 1.726 g/cm³ | innospk.commatrixscientific.com |

Research has highlighted the potential of halogenated compounds in the development of anti-inflammatory drugs. While direct studies on this compound's role are specific, the broader class of bromophenol compounds has shown promise. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde, a natural compound, has demonstrated anti-inflammatory properties by suppressing pro-inflammatory cytokines and key signaling molecules in cellular inflammation. nih.gov This suggests that the bromo-aromatic core, a key feature of this compound, can be a valuable scaffold in the design of new anti-inflammatory agents. The development of novel amide-sulfamide derivatives targeting the CXCR4 receptor, a key player in inflammation, further underscores the potential of halogenated benzene (B151609) structures in this therapeutic area. nih.gov

The versatility of this compound extends beyond anti-inflammatory and anticancer applications. Its structure serves as a foundational element for a wide range of therapeutic agents. The presence of bromine, chlorine, and a trifluoromethyl group provides multiple reactive sites for chemists to introduce diverse functional groups, leading to the creation of novel molecules with varied pharmacological activities. innospk.com This adaptability makes it a valuable precursor in the broader landscape of drug discovery.

Design and Synthesis of Fluorinated Drug Candidates

The incorporation of fluorine into drug molecules is a widely adopted strategy in medicinal chemistry to enhance a drug's pharmacological profile. mdpi.comresearchgate.net this compound, containing a trifluoromethyl group, is an excellent starting material for the synthesis of such fluorinated drug candidates. The process often involves leveraging the reactivity of the bromine and chlorine atoms for cross-coupling reactions to build more complex fluorinated molecules. The synthesis of these candidates is a critical step in the development of new medicines with improved efficacy and safety.

Impact of Trifluoromethyl Group on Drug Properties and Metabolism

The trifluoromethyl (-CF₃) group, a key feature of this compound, exerts a profound influence on the properties of drug candidates. researchgate.netmdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Key Impacts of the Trifluoromethyl Group:

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its interaction with biological targets. mdpi.comnih.gov

Metabolic Stability: Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolic degradation, leading to a longer drug half-life and reduced dosage requirements. mdpi.commdpi.com

Binding Affinity: The unique electronic properties of the -CF₃ group can lead to stronger and more selective binding to target proteins, thereby increasing the potency of the drug. mdpi.com

Bioavailability: By improving metabolic stability and membrane permeability, the trifluoromethyl group can contribute to better oral bioavailability of a drug. mdpi.com

| Property | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity | Increases | mdpi.comnih.gov |

| Metabolic Stability | Increases | mdpi.commdpi.com |

| Binding Affinity | Can enhance | mdpi.com |

| Bioavailability | Can improve | mdpi.com |

This compound stands as a testament to the power of strategic chemical design in modern medicine. Its role as a versatile intermediate provides a gateway to a vast array of potential therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drug discovery. The presence of the trifluoromethyl group is a critical design element, offering a reliable method to enhance the drug-like properties of new molecular entities. As the quest for more effective and safer medicines continues, the importance of foundational chemical building blocks like this compound in the pharmaceutical landscape is undeniable.

Applications in Agrochemical and Material Sciences Research

Intermediate in Agrochemical Formulation Development

Fluorinated compounds are integral to the development of modern agrochemicals, often enhancing the efficacy and stability of active ingredients. acs.org Benzotrifluoride (B45747) derivatives, in particular, are recognized as crucial intermediates for a range of crop protection chemicals. researchgate.net

Herbicides and Pesticides

3-Bromo-4-chlorobenzotrifluoride and related m-bromo-benzotrifluorides serve as important precursors in the synthesis of plant protection agents. google.com A key patent outlines a process for preparing this compound, noting that m-bromo-benzotrifluorides can be converted into corresponding 3-trifluoromethyl-benzonitriles. google.com These nitrile derivatives are useful as agents for combating parasites, a category that includes various agricultural pests. google.com The benzotrifluoride group is a common structural feature in a number of commercial herbicides and pesticides. researchgate.netCurrent time information in Pasuruan, ID. While specific, publicly documented pathways detailing the synthesis of major commercial herbicides directly from this compound are not abundant, its structural motifs are consistent with those used in the synthesis of modern crop protection agents. The general importance of benzotrifluorides as intermediates for herbicides is well-established. researchgate.netepo.orggoogleapis.com

Interactive Table: Agrochemicals Derived from Benzotrifluoride Intermediates

| Agrochemical | Type | Precursor Class |

| Trifluralin | Herbicide | Benzotrifluoride |

| Fipronil | Insecticide | Benzotrifluoride |

| Flutolanil | Fungicide/Pesticide | Benzotrifluoride |

| Cyflumetofen | Crop Protection Agent | Benzotrifluoride |

This table showcases examples of commercial agrochemicals that contain the benzotrifluoride moiety, illustrating the importance of this class of compounds as synthetic precursors. researchgate.netCurrent time information in Pasuruan, ID.

Insecticides

The utility of benzotrifluoride derivatives extends to the creation of insecticides. researchgate.net The pathway described for creating parasiticides from m-bromo-benzotrifluorides is directly applicable to the development of insecticides for crop protection. google.com The trifluoromethyl group is a key feature in many modern insecticides, and intermediates like this compound provide a scaffold for building the complex molecular structures required for targeted insecticidal activity. researchgate.net

Development of Advanced Materials

The incorporation of fluorine into organic molecules can profoundly alter their physical and chemical properties, a principle that is heavily exploited in material science. acs.org This has made fluorinated compounds, including benzotrifluorides, essential for creating advanced materials with enhanced characteristics. acs.org

Polymers and Coatings with Enhanced Properties

Fluoropolymers are a significant class of materials known for their high thermal stability, chemical resistance, and unique surface properties like hydrophobicity. acs.org These characteristics are derived from the fundamental properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond. While specific examples of this compound being used as a monomer in large-scale commercial polymer production are not widely documented, its structure is relevant to this field. Research into the radical copolymerization of other fluorinated and brominated compounds, such as chlorotrifluoroethylene with bromo-tetrafluorobutene, demonstrates that molecules with such functionalities are actively investigated for creating new polymers. researchgate.net The bromo- group on the aromatic ring can serve as a reactive site for polymerization or for later modification of the polymer. The presence of the trifluoromethyl group would be expected to impart desirable fluoropolymer properties to the resulting material, such as low surface energy and thermal stability.

Specialty Chemicals

This compound is itself a specialty chemical, primarily valued as a versatile intermediate. Its utility lies in its capacity to be transformed into a wide array of more complex substances for high-value applications. google.com Beyond agrochemicals, it serves as a building block in the synthesis of pharmaceutical intermediates and other fine chemicals where the specific arrangement of its substituents is required to build a target molecular framework. innospk.com The demand for such specialized fluorinated compounds has grown, reflecting their importance in various sectors of the chemical industry. innospk.com

Research in Fluorinated Compound Behavior and New Material Discovery

The unique electronic and steric characteristics of the trifluoromethyl (-CF3) group, combined with the reactivity of the halogen substituents, make this compound a valuable tool for chemical research. acs.org The bromine atom at the 3-position is a particularly useful synthetic handle, as it is a reactive site that can readily participate in a variety of cross-coupling reactions. acs.org

One of the most powerful classes of reactions for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling. kowachemical.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. kowachemical.com Aryl bromides, such as this compound, are common substrates in these reactions. This allows chemists to selectively form a new bond at the position of the bromine atom, attaching a wide variety of other molecular fragments. This capability is fundamental for the discovery of new materials, including novel pharmaceuticals, agrochemicals, and functional materials like liquid crystals or organic light-emitting diodes (OLEDs), where precise molecular architectures are essential for function. nih.govrsc.org The study of how this specific combination of substituents influences the reactivity and properties of the benzene (B151609) ring contributes to a deeper understanding of organofluorine chemistry, which is crucial for designing next-generation materials and molecules. acs.org

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 454-78-4 |

| Molecular Formula | C₇H₃BrClF₃ |

| Molecular Weight | 259.45 g/mol |

| Appearance | Clear pale yellow liquid |

| Density | 1.726 g/cm³ |

| Boiling Point | 188-190 °C |

| Melting Point | -23 to -22 °C |

| Flash Point | 202 °F (94.4 °C) |

| Refractive Index | 1.499 |

Data sourced from multiple chemical suppliers and databases. innospk.com

Computational Chemistry and Spectroscopic Characterization in Research

Theoretical Studies on Molecular Structure and Conformation

Theoretical chemistry serves as a powerful tool for investigating molecules like 3-Bromo-4-chlorobenzotrifluoride, offering predictions of their properties that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules such as this compound, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. prensipjournals.comresearchgate.net Researchers can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

These calculations are also instrumental in simulating spectroscopic data. For instance, theoretical vibrational frequencies obtained from DFT can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which, when compared to experimental data, help in the complete structural elucidation of the molecule and its derivatives. prensipjournals.comprensipjournals.comresearchgate.net The insights gained from DFT studies, such as the analysis of frontier molecular orbitals (HOMO-LUMO), can help in understanding the chemical reactivity and kinetic stability of the compound. mdpi.com

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in the literature, this technique offers potential avenues for research. Such simulations could be used to understand the behavior of the molecule in different solvent environments, its conformational flexibility, and its interactions with other molecules. For example, MD simulations can be valuable in studying how allosteric inhibitors bind to proteins, a concept that could be theoretically applied to understand the interaction of this compound with biological targets. nih.gov

Spectroscopic Analysis for Structural Elucidation and Reactivity Studies

Spectroscopic techniques are cornerstones of chemical analysis, providing detailed information about the structure, bonding, and functional groups within a molecule.

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum would show distinct signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being characteristic of their positions relative to the bromine, chlorine, and trifluoromethyl substituents. chemicalbook.com

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The spectrum of this compound would display seven distinct signals corresponding to the seven carbon atoms. The carbon atom attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. Since all three fluorine atoms in the trifluoromethyl group are equivalent, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp singlet. rsc.orgrsc.org The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. azom.com

| NMR Data for this compound | |

| Nucleus | Expected Chemical Shift (ppm) and Multiplicity |

| ¹H | Signals in the aromatic region (approx. 7.0-8.0 ppm), showing characteristic splitting patterns (doublets, doublet of doublets) based on proton-proton coupling. |

| ¹³C | Multiple signals for aromatic carbons (approx. 120-140 ppm). A quartet for the CF₃ carbon due to ¹JCF coupling. Signals for carbons bonded to Br and Cl would also be present. |

| ¹⁹F | A singlet for the CF₃ group, typically observed in a characteristic region for trifluoromethylbenzenes (approx. -60 to -65 ppm relative to CFCl₃). rsc.orgrsc.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching from the aromatic ring, C=C stretching vibrations of the benzene ring, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. The C-Br and C-Cl stretching vibrations would appear at lower frequencies in the fingerprint region. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. This technique is also sensitive to the vibrations of the C-Br and C-Cl bonds. rsc.org

| Vibrational Spectroscopy Data for this compound | |

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch (CF₃ group) | 1100 - 1350 (typically strong and complex) |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Chemoinformatics and QSAR Studies of Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that play a crucial role in modern drug discovery and materials science. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. While specific QSAR studies focused solely on derivatives of this compound are not widely documented, the principles of these methods are applicable to this class of compounds.

QSAR models are built by correlating variations in the structural or physicochemical properties of a series of molecules with their observed activities. For a series of hypothetical derivatives of this compound, where the bromo or chloro substituent is replaced by various functional groups, a QSAR study could be undertaken to predict their potential biological activity, for example, as enzyme inhibitors or receptor modulators.

The first step in a QSAR study is the generation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric properties: like molecular volume, surface area, and shape indices.

Hydrophobic properties: often represented by the logarithm of the octanol-water partition coefficient (logP).

Topological indices: which describe the connectivity of atoms in a molecule.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity.

The table below presents a hypothetical dataset for a QSAR study on a series of benzotrifluoride (B45747) derivatives, illustrating the types of descriptors that might be used and the resulting biological activity.

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Derivative 1 | 3.5 | 250.1 | 2.1 | 15.2 |

| Derivative 2 | 4.1 | 280.5 | 2.5 | 8.7 |

| Derivative 3 | 3.2 | 245.3 | 1.9 | 20.5 |

| Derivative 4 | 4.5 | 300.7 | 2.8 | 5.1 |

| Derivative 5 | 3.8 | 265.9 | 2.3 | 12.3 |

A successful QSAR model can be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired properties and reducing the time and cost of research and development. These in-silico methods are invaluable for prioritizing candidates for synthesis and biological testing. nih.gov

Environmental and Safety Considerations in Academic Research

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules like 3-Bromo-4-chlorobenzotrifluoride. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. While specific "green" routes for this compound are not yet widely documented, research into related compounds offers a blueprint for future development.

A key area of innovation is the replacement of hazardous traditional reagents. For instance, the synthesis of the related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), has been achieved through a process that avoids the use of precursor chemical bromine or highly toxic chlorine gas. uff.brgoogle.compatsnap.com This method instead utilizes sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951), which are considered to have lower risks and environmental hazards. uff.brgoogle.compatsnap.com The application of ultrasound has also been explored in such syntheses to facilitate the reaction. google.compatsnap.com

The development of environmentally friendly synthetic methods often involves the use of solid acid catalysts and solvent-free conditions, sometimes in combination with microwave irradiation, to achieve high yields and selectivity in short reaction times. researchgate.net These approaches highlight a trend towards creating more sustainable and economical synthetic strategies for halogenated aromatic compounds. The adaptation of such principles—safer reagents, solvent-free conditions, and improved reaction efficiency—to the synthesis of this compound represents a significant goal for academic and industrial research.

Waste Minimization and Management in Laboratory Scale

Proper management of waste generated from the use of this compound is critical for laboratory safety and environmental protection. As a halogenated compound, it is classified as a hazardous waste and requires specific handling and disposal procedures. fishersci.comthermofisher.com

Waste Minimization

Minimizing the generation of hazardous waste at the source is the most effective approach. In an academic research setting, this can be achieved through several practices:

Scale Reduction: Reducing the scale of laboratory operations and purchasing only the quantities of the chemical needed for experimentation. nih.gov

Inventory Management: Maintaining a careful inventory to prevent the purchase of duplicate materials. nih.gov

Avoiding Dilution: Minimizing unnecessary dilution and preventing the mixing of hazardous waste with non-hazardous waste, which can increase the volume and cost of disposal. thermofisher.com

Waste Management and Disposal

Once waste is generated, it must be managed according to strict protocols.

Segregation: Halogenated solvent wastes must be collected separately from non-halogenated wastes. nih.govthermofisher.com This is crucial because the disposal methods and costs for these two categories differ significantly. thermofisher.com Mixing them increases the volume of the more expensive halogenated waste stream.

Container Selection and Labeling: Waste must be collected in compatible, dependable containers that can be securely closed to prevent leaks or evaporation. nih.gov Polyethylene containers are often recommended. thermofisher.com Metal cans are generally not recommended for halogenated solvents as they can corrode and leak over time. nih.gov All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents to ensure proper handling and disposal. nih.gov

Storage: Waste containers should be stored in a designated, cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. fishersci.comthermofisher.comnih.gov Storage should be in a secondary containment tray to mitigate spills. nih.gov Federal regulations may limit the amount of hazardous waste that can be accumulated in a laboratory's satellite accumulation area. nih.gov

Disposal: The final disposal of this compound waste must be conducted through an approved hazardous waste disposal plant. fishersci.comthermofisher.comthermofisher.com Researchers should follow their institution's specific procedures for requesting waste collection. thermofisher.com Empty containers that held the chemical must be rinsed, with the rinseate collected as hazardous waste, before the container can be disposed of as regular trash. thermofisher.com

The following table summarizes key safety and handling information pertinent to waste management in a laboratory setting.

Future Research Directions

Exploration of Novel Reactivity Patterns

The chemical utility of 3-bromo-4-chlorobenzotrifluoride is defined by the distinct reactivity of its bromine, chlorine, and trifluoromethyl-activated benzene (B151609) ring. While it is a known component in the synthesis of complex molecules, future research can focus on uncovering more nuanced and efficient reaction pathways.

A significant area for exploration is the development of site-selective reaction methodologies. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring presents an opportunity for controlled, stepwise functionalization. Future studies could focus on reaction conditions that selectively target either the C-Br or C-Cl bond, allowing for the sequential introduction of different functional groups.

Furthermore, the advancement of novel synthetic methods offers promising avenues. For instance, potential-controlled electrochemical synthesis could provide a highly selective and sustainable method for further halogenation or modification of the aromatic ring. acs.org Such electrochemical approaches can operate under mild, room-temperature conditions without the need for traditional oxidants or transition metals, thereby reducing reaction complexity and waste. acs.org Investigating the application of these techniques to this compound could unlock new, cleaner pathways to create a wider array of complex derivatives. Research into new catalytic systems, including enzymatic catalysis, also represents a frontier for creating derivatives with high precision and under environmentally benign conditions. ucl.ac.ukucl.ac.uk

Application in Emerging Technologies

While its primary role is as a pharmaceutical intermediate, the structural motifs of this compound make it a candidate for applications in materials science and other emerging technologies. innospk.com The trifluoromethyl group is known to impart desirable properties such as thermal stability, lipophilicity, and metabolic stability, which are valuable not only in drug discovery but also in the design of advanced materials. innospk.com

Future research could investigate the incorporation of this compound as a foundational building block for:

Organic Electronics: The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) for use in organic field-effect transistors (OFETs) and other electronic devices is a rapidly growing field. rsc.org The defined halogenation pattern of this compound makes it an ideal starting point for building larger, functional π-systems. Research could explore its use in creating novel organic semiconductors, where the fluorine and chlorine atoms can be used to tune electronic properties and intermolecular packing. rsc.org

Advanced Polymers and Microporous Materials: Functionalized aromatic compounds are crucial for synthesizing microporous organic polymers with high surface areas. researchgate.net These materials have applications in gas storage, separation, and catalysis. Future work could explore the polymerization of derivatives of this compound to create materials for specialized applications, such as adsorptive desulfurization of fuels or the capture of environmental pollutants. researchgate.net

Sustainable and Cost-Effective Manufacturing for Research Applications

The increasing emphasis on green chemistry necessitates the development of more sustainable and cost-effective methods for producing key chemical intermediates. Traditional synthesis routes for halogenated aromatic compounds can involve multiple complex steps, harsh reagents, and expensive reactants, leading to significant waste. google.com

Future research in this area should focus on several key objectives:

Process Intensification: The use of technologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.net Applying these methods to the synthesis of this compound could lead to higher yields in shorter timeframes.

Green Chemistry Principles: There is a need to move away from hazardous reagents and solvents. Research into electrochemical synthesis, which can eliminate the need for chemical oxidants and transition metal catalysts, offers a promising sustainable alternative. acs.org Additionally, exploring the use of water as a solvent or enzymatic catalysis could further reduce the environmental impact of production. ucl.ac.ukucl.ac.uk

Supply Chain Optimization: The global demand for specialized chemicals has highlighted the role of manufacturers in developing innovative and cost-effective production techniques. innospk.com Continued research and development in this area, focusing on quality, scalability, and efficiency, will be crucial to ensure a stable and affordable supply for both academic research and industrial applications. innospk.com

Data Tables

Table 1: Summary

| Research Area | Focus | Potential Impact |

| Novel Reactivity | Site-selective reactions, electrochemical synthesis, enzymatic catalysis. acs.orgucl.ac.ukucl.ac.uk | Increased synthetic efficiency, access to novel derivatives, reduced chemical waste. |

| Emerging Technologies | Building block for organic semiconductors, advanced polymers, and microporous materials. rsc.orgresearchgate.net | Development of new materials for electronics, energy storage, and environmental remediation. |

| Sustainable Manufacturing | Microwave-assisted synthesis, green catalysts, process intensification. innospk.comacs.orgresearchgate.net | Reduced environmental footprint, lower production costs, and improved safety. |

常见问题

Q. Basic

- Hazard Classification : Classified as hazardous (危) due to toxicity and environmental risks. Use fume hoods, nitrile gloves, and chemical-resistant goggles .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, this requires:

- Stronger Bases (e.g., Cs₂CO₃) to activate the Pd catalyst for C–Br bond cleavage .

- High-Temperature Conditions (80–100°C) to overcome steric hindrance from the trifluoromethyl group .

- Computational Modeling : DFT studies can predict charge distribution and optimize ligand-catalyst pairs .

How can computational chemistry aid in predicting the stability of intermediates in reactions involving this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate activation energies for C–Br bond cleavage or fluorine retention under nucleophilic attack .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Validate predictions with in situ IR spectroscopy to track intermediate formation .

How should researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

Advanced

Discrepancies in literature values (e.g., bp 188–190°C vs. 154–155°C for analogs ) may arise from impurities or measurement techniques. Mitigation strategies:

- Reproduce Measurements : Use calibrated equipment (e.g., digital manometers for boiling points under reduced pressure).

- Cross-Validate : Compare GC retention times with authentic standards .

- Publish Detailed Metadata : Document atmospheric pressure, heating rates, and purity levels .

What strategies enable selective derivatization of this compound for pharmaceutical intermediate synthesis?

Q. Advanced

- Protecting Groups : Temporarily block the Cl or Br substituent using silyl ethers to direct functionalization .

- Metal-Mediated Coupling : Employ Buchwald-Hartwig amination for aryl C–N bond formation .

- Photocatalysis : Use visible-light-driven reactions to achieve regioselective C–H activation .

What are the degradation pathways of this compound under acidic or basic conditions?

Q. Advanced

- Acidic Hydrolysis : The trifluoromethyl group resists hydrolysis, but Br may undergo nucleophilic substitution (SNAr) with H₂O at elevated temperatures .

- Basic Conditions : NaOH/EtOH may dehalogenate Br or Cl, forming phenolic byproducts. Monitor via HPLC-UV at 254 nm .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to model shelf-life .

How can researchers develop validated HPLC/GC methods for quantifying trace impurities in this compound?

Q. Advanced

- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) for halogenated analytes .

- Method Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .

- Impurity Profiling : Isolate unknowns via preparative TLC and characterize via HRMS/NMR .

What environmental impact assessments are necessary for lab-scale use of this compound?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.